Chemical properties and structure of 3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Chemical properties and structure of 3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
An In-Depth Technical Guide to the Chemical Properties and Structure of the 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one Scaffold and its 3,3-Dimethyl Derivative
This technical guide provides a comprehensive overview of the 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one core structure, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the limited availability of specific experimental data for the 3,3-dimethyl derivative, this document will first establish a thorough understanding of the parent scaffold, leveraging published research. Subsequently, it will extrapolate this knowledge to predict the chemical properties, structure, and a plausible synthetic route for 3,3-Dimethyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one. This approach is designed to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded starting point for further investigation.
The Pyrido[2,3-b][1][2]oxazine Core: A Privileged Scaffold
The pyrido[1][2]oxazine ring system is a recurring motif in a variety of biologically active compounds.[3][4] Its rigid, bicyclic structure and the specific arrangement of heteroatoms make it an attractive scaffold for designing molecules that can interact with biological targets. The fusion of a pyridine ring to an oxazine ring creates a unique electronic and steric environment. Specifically, the pyrido[2,3-b][1][2]oxazine core has been identified as a key pharmacophore in the development of targeted anticancer agents, particularly as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors.[1][5]
Molecular Structure and Key Features
The foundational molecule, 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, features a planar pyridine ring fused to a non-planar oxazine ring containing a lactam (cyclic amide) functionality. The 3,3-dimethyl derivative introduces two methyl groups at the C3 position of the oxazine ring.
Caption: Structure of 3,3-Dimethyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.
Synthesis Strategy
A general and efficient method for the synthesis of the pyrido[2,3-b][1][2]oxazin-2-one scaffold involves a one-pot annulation of an N-substituted-2-chloroacetamide with a 2-halo-3-hydroxypyridine.[6][7] This reaction proceeds via an initial O-alkylation, followed by a Smiles rearrangement and subsequent cyclization.
For the synthesis of the specific 3,3-dimethyl derivative, a logical precursor would be 2-chloro-2-methylpropanamide, which can be reacted with 2-amino-3-hydroxypyridine.
Proposed Synthetic Workflow
The following protocol outlines a plausible, self-validating system for the synthesis of 3,3-Dimethyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one. The causality behind the choice of reagents is to facilitate an intramolecular nucleophilic substitution.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol (Proposed)
Materials:
-
2-Amino-3-hydroxypyridine
-
2-Chloro-2-methylpropanamide
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 20 minutes under an inert atmosphere (e.g., Nitrogen).
-
Add a solution of 2-chloro-2-methylpropanamide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 3,3-Dimethyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.
Structural Elucidation and Spectroscopic Profile (Predicted)
While specific experimental spectra for 3,3-Dimethyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one are not publicly available, a detailed spectroscopic profile can be predicted based on the known data for the parent scaffold and related structures, and the influence of the gem-dimethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the two methyl groups at the C3 position will introduce a characteristic singlet in the ¹H NMR spectrum and a quaternary carbon signal in the ¹³C NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Pyridine-H | 7.0 - 8.0 | m | 3H | Aromatic protons |
| NH | 8.5 - 9.5 | br s | 1H | Amide proton |
| CH₃ | ~1.5 | s | 6H | Gem-dimethyl protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| C=O | 165 - 175 | Lactam carbonyl | ||
| Pyridine-C | 110 - 150 | Aromatic carbons | ||
| C(CH₃)₂ | 50 - 60 | Quaternary C3 carbon |
| CH₃ | 20 - 30 | | | Methyl carbons |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H and C=O stretching of the lactam ring, as well as C-O and aromatic C=C/C=N stretching.
Table 2: Predicted Infrared Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
|---|---|---|
| N-H | 3200-3400 | Stretching (Amide) |
| C-H | 2950-3000 | Stretching (Aliphatic) |
| C=O | 1670-1690 | Stretching (Lactam) |
| C=C, C=N | 1500-1650 | Aromatic Ring Stretching |
| C-O | 1200-1300 | Stretching (Ether) |
Mass Spectrometry (MS)
The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the compound.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Exact Mass (M⁺) | 178.0742 |
| Expected Fragmentation | Loss of a methyl group (-15), loss of CO (-28) |
Chemical Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of the 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one scaffold is influenced by the electron-withdrawing nature of the pyridine ring and the lactam functionality. The nitrogen atom of the pyridine ring is weakly basic.[8] The amide N-H is acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation, a common strategy in medicinal chemistry to modulate pharmacokinetic properties.
The primary interest in this scaffold lies in its potential as a building block for pharmaceutical agents.[3][9] Research has shown that derivatives of pyrido[2,3-b][1][2]oxazine can act as potent and selective inhibitors of EGFR-TK.[1][5] These compounds have demonstrated significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with resistance mutations.[1][5] The 3,3-dimethyl substitution could provide steric bulk that may influence binding affinity and selectivity for specific enzyme active sites.
Conclusion
The 3,3-Dimethyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one molecule, while not extensively documented, belongs to a class of heterocyclic compounds with significant therapeutic potential. Based on established synthetic routes for the parent scaffold, a plausible and efficient synthesis has been proposed. Furthermore, a comprehensive spectroscopic profile has been predicted to aid in its identification and characterization. The insights provided in this guide are intended to empower researchers to further explore this promising molecule and its derivatives in the context of drug discovery and development, particularly in the search for novel anticancer agents.
References
-
Deshmukh, S. K., et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]
-
Deshmukh, S. K., et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC. Available at: [Link]
-
Kurasov, D. B., et al. (2021). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Chu, I. K., et al. (1975). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. Journal of Medicinal Chemistry. Available at: [Link]
-
Cho, S. D., et al. (2003). A one-pot synthesis of pyrido[2,3-b][1][2]oxazin-2-ones. The Journal of Organic Chemistry. Available at: [Link]
-
Cho, S. D., et al. (2003). A One-Pot Synthesis of Pyrido[2,3- b ][1][2]oxazin-2-ones. ResearchGate. Available at: [Link]
-
Chaitra G. & Rohini RM. (2021). Synthesis and Biological Activities of[1][10]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]
-
Gomha, S. M., et al. (2015). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Takeda, H., et al. (1983). [Pyridinol derivatives. (6) Synthesis and pharmacological activity of 4-(2-dialkylamino-1-phenylethyl)-2H-pyrido[3,2-b]-1,4-oxazin-3-one derivatives]. Yakugaku Zasshi. Available at: [Link]
-
PubChem. 1H,2H,3H-pyrido[2,3-b][1][2]oxazine. Available at: [Link]
-
Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Available at: [Link]
-
ResearchGate. Structures of 1,2‐, 1,3‐ and 1,4‐oxazine isomers. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. Available at: [Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. opus.bsz-bw.de [opus.bsz-bw.de]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lejan-team.com [lejan-team.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
